molecular formula C18H20N2O5 B14935770 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide

Cat. No.: B14935770
M. Wt: 344.4 g/mol
InChI Key: KPUFUUHXVUJKJT-UHFFFAOYSA-N
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Description

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyran ring, and a phenylacetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide typically involves multiple steps, starting with the preparation of the morpholine and pyran intermediates. One common method involves the Mannich condensation reaction, where formaldehyde, morpholine, and a suitable ketone are reacted to form the morpholine intermediate . This intermediate is then reacted with a pyran derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}-N-phenylacetamide apart from similar compounds is its unique combination of the morpholine, pyran, and phenylacetamide groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-[6-(morpholin-4-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide

InChI

InChI=1S/C18H20N2O5/c21-16-10-15(11-20-6-8-23-9-7-20)24-12-17(16)25-13-18(22)19-14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H,19,22)

InChI Key

KPUFUUHXVUJKJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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